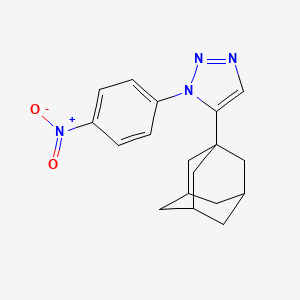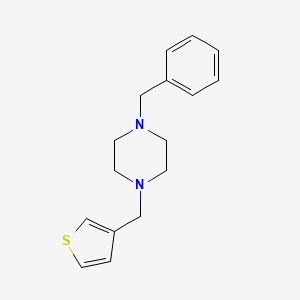
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the replication of viruses such as influenza A and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole in laboratory experiments is its unique biochemical and physiological effects. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and it may have limited solubility in certain solvents.
Orientations Futures
There are many potential future directions for the study of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the use of this compound as a probe for the detection of biomolecules in living cells. Additionally, this compound could be used in the preparation of new materials with unique properties. Overall, the unique biochemical and physiological effects of this compound make it a promising candidate for further scientific research.
Méthodes De Synthèse
The synthesis of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole involves the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole with 1-adamantylamine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or methanol, and the product is purified using column chromatography. This synthesis method has been widely used in the preparation of this compound for scientific research purposes.
Applications De Recherche Scientifique
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs. In chemical biology, this compound has been used as a probe for the detection of biomolecules such as proteins and nucleic acids. In materials science, this compound has been used in the preparation of functionalized surfaces and nanomaterials.
Propriétés
IUPAC Name |
5-(1-adamantyl)-1-(4-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)16-3-1-15(2-4-16)21-17(11-19-20-21)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRXXSRODYDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5016146.png)

![methyl {3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B5016156.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5016169.png)

![[(3-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5016191.png)
![5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016198.png)
![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)

![ethyl 5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5016240.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5016247.png)